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Compound of Interest

Compound Name: Fmoc-L-Orn(Mmt)-OH

Cat. No.: B15156504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nα-(9-

Fluorenylmethyloxycarbonyl)-Nδ-(4-methoxytrityl)-L-ornithine (Fmoc-L-Orn(Mmt)-OH), a

critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the Mmt

(monomethoxytrityl) protecting group for the side-chain amino functionality of ornithine offers

significant advantages in the synthesis of complex peptides, including branched and cyclic

structures. This document outlines the synthetic pathway, provides detailed experimental

protocols based on analogous and established chemical transformations, and presents

relevant physicochemical and analytical data.

Introduction
Fmoc-L-Orn(Mmt)-OH is a valuable amino acid derivative for peptide chemists. The Fmoc

group on the α-amino function provides a base-labile protecting group, compatible with

standard SPPS protocols. The Mmt group on the δ-amino group is highly acid-labile and can be

selectively removed under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in

dichloromethane (DCM). This orthogonality allows for the selective deprotection and

modification of the ornithine side chain while the peptide remains attached to the solid support

and other acid-labile protecting groups (e.g., Boc, tBu) remain intact.
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A summary of the key physicochemical and analytical data for Fmoc-L-Orn(Mmt)-OH is

presented in Table 1. This data is essential for the identification and quality control of the

synthesized compound.

Property Value Reference(s)

Molecular Formula C₄₀H₃₈N₂O₅ [1]

Molecular Weight 642.74 g/mol [1]

CAS Number 159857-61-1 [1]

Appearance White to off-white powder [1]

Melting Point 138-140 °C

Purity (HPLC) ≥98.0%

Solubility

Soluble in DMF, DCM, and

other common organic

solvents for SPPS.

Synthetic Pathway
The synthesis of Fmoc-L-Orn(Mmt)-OH can be achieved through a multi-step process starting

from L-ornithine. A common and effective strategy involves the initial protection of the α-amino

and carboxyl groups to allow for the selective protection of the δ-amino group. One such

method utilizes the formation of a copper (II) complex. Following the introduction of the Mmt

group, the copper is removed, and the α-amino group is subsequently protected with the Fmoc

group.

The overall synthetic workflow is depicted in the following diagram:

Step 1: Selective Protection of α-Amino and Carboxyl Groups Step 2: Nδ-Mmt Protection Step 3: Deprotection and Nα-Fmoc Protection Purification

L-Ornithine L-Ornithine Copper(II) Complex
 CuSO₄·5H₂O, NaOH Nδ-Mmt-L-Ornithine

Copper(II) Complex
 Mmt-Cl, Base Nδ-Mmt-L-Ornithine EDTA Fmoc-L-Orn(Mmt)-OH

 Fmoc-OSu, Base Purification and
Characterization
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Caption: Synthetic workflow for Fmoc-L-Orn(Mmt)-OH.

Experimental Protocols
The following protocols are based on established chemical principles and analogous syntheses

of similar protected amino acids, such as Fmoc-Lys(Mtt)-OH, as detailed in the scientific

literature and patents.[2][3] Researchers should adapt and optimize these procedures as

necessary for their specific laboratory conditions.

Step 1: Synthesis of L-Ornithine Copper(II) Complex
This step protects the α-amino and carboxyl groups of L-ornithine through chelation with

copper(II) ions, allowing for selective reaction at the δ-amino group.

Materials:

L-Ornithine hydrochloride

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium hydroxide (NaOH)

Deionized water

Methanol

Procedure:

Dissolve L-ornithine hydrochloride (1 equivalent) in deionized water.

In a separate flask, dissolve copper(II) sulfate pentahydrate (0.5 equivalents) in deionized

water.

Slowly add the copper(II) sulfate solution to the ornithine solution with vigorous stirring.

Adjust the pH of the mixture to approximately 9-10 with a solution of sodium hydroxide. A

deep blue precipitate of the L-ornithine copper(II) complex will form.
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Stir the suspension at room temperature for 1-2 hours.

Collect the precipitate by filtration, wash thoroughly with deionized water, and then with

methanol.

Dry the copper complex under vacuum to a constant weight.

Expected Yield: Quantitative.

Step 2: Synthesis of Nδ-(4-methoxytrityl)-L-Ornithine
Copper(II) Complex
The δ-amino group of the copper-chelated ornithine is protected with the monomethoxytrityl

(Mmt) group.

Materials:

L-Ornithine copper(II) complex (from Step 1)

4-Methoxytrityl chloride (Mmt-Cl)

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Dichloromethane (DCM)

Methanol

Procedure:

Suspend the L-ornithine copper(II) complex (1 equivalent) in anhydrous DCM.

Add DIPEA or TEA (2.2 equivalents) to the suspension and stir for 15-20 minutes at room

temperature.

In a separate flask, dissolve Mmt-Cl (1.1 equivalents) in anhydrous DCM.

Slowly add the Mmt-Cl solution to the stirred suspension of the copper complex over 30

minutes.
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Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove any insoluble material.

Concentrate the filtrate under reduced pressure to obtain the crude Nδ-(4-methoxytrityl)-L-

ornithine copper(II) complex.

Step 3: Synthesis of Nα-(9-
Fluorenylmethyloxycarbonyl)-Nδ-(4-methoxytrityl)-L-
Ornithine
The copper is removed, and the α-amino group is subsequently protected with the Fmoc group.

Materials:

Nδ-(4-methoxytrityl)-L-ornithine copper(II) complex (from Step 2)

Ethylenediaminetetraacetic acid (EDTA) disodium salt

9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

Dioxane or Acetone

Deionized water

Ethyl acetate

Hexane

Citric acid solution (10%)

Brine

Procedure:
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Dissolve the crude Nδ-(4-methoxytrityl)-L-ornithine copper(II) complex in a mixture of water

and dioxane (or acetone).

Add a solution of EDTA disodium salt (1.2 equivalents) in water to the mixture to chelate and

remove the copper ions. The solution should change color from blue to colorless.

Adjust the pH of the solution to 8.5-9.5 with sodium bicarbonate or sodium carbonate.

Add a solution of Fmoc-OSu (1.1 equivalents) in dioxane (or acetone) to the reaction

mixture.

Stir the reaction at room temperature for 4-8 hours, maintaining the pH between 8.5 and 9.5.

Monitor the reaction by TLC.

Once the reaction is complete, acidify the mixture to pH 3-4 with a cold 10% citric acid

solution.

Extract the product with ethyl acetate (3 x volumes).

Wash the combined organic layers with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain a crude solid.

Purification
The crude product is purified by crystallization or column chromatography.

Procedure:

Dissolve the crude solid in a minimal amount of a suitable solvent (e.g., ethyl acetate).

Add a non-polar solvent (e.g., hexane) dropwise until turbidity is observed.

Allow the solution to stand at 4 °C to induce crystallization.

Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
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Alternatively, the crude product can be purified by silica gel column chromatography using a

gradient of ethyl acetate in hexane containing a small percentage of acetic acid.

Expected Overall Yield: Based on the analogous synthesis of Fmoc-Lys(Mtt)-OH, an overall

yield of approximately 40-50% can be anticipated.[3]

Characterization
The final product should be characterized by standard analytical techniques to confirm its

identity and purity.

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the Fmoc and

Mmt protecting groups.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final

product.

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional

groups.

The following diagram illustrates the logical relationship of the characterization methods to the

final product.

Analytical Characterization

Fmoc-L-Orn(Mmt)-OH
(Purified Product)

NMR Spectroscopy
(¹H and ¹³C)

Structural Confirmation

Mass Spectrometry

Molecular Weight Verification

HPLC

Purity Assessment

FTIR Spectroscopy

Functional Group Identification

Click to download full resolution via product page
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Caption: Analytical methods for product characterization.

Conclusion
The synthesis of Fmoc-L-Orn(Mmt)-OH is a crucial process for enabling advanced peptide

synthesis strategies. The outlined multi-step synthesis, involving a copper-chelation strategy for

selective side-chain protection, provides a reliable route to this valuable building block. Careful

execution of the experimental protocols and thorough characterization of the final product are

essential to ensure its quality and performance in solid-phase peptide synthesis. This guide

provides the necessary theoretical and practical framework for researchers and professionals

in the field of peptide and drug development to successfully synthesize and utilize Fmoc-L-
Orn(Mmt)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15156504?utm_src=pdf-body
https://www.benchchem.com/product/b15156504?utm_src=pdf-body
https://www.benchchem.com/product/b15156504?utm_src=pdf-body
https://www.benchchem.com/product/b15156504?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/46552
https://patents.google.com/patent/CN112110833A/en
https://patents.google.com/patent/CN112110833A/en
https://www.researchgate.net/publication/302096236_A_Highly_Efficient_Method_for_Synthesis_of_Fmoc-LysineMmt-OH
https://www.benchchem.com/product/b15156504#synthesis-of-fmoc-l-orn-mmt-oh
https://www.benchchem.com/product/b15156504#synthesis-of-fmoc-l-orn-mmt-oh
https://www.benchchem.com/product/b15156504#synthesis-of-fmoc-l-orn-mmt-oh
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15156504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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